An In-depth Technical Guide to Propyl Octanoate: Chemical Properties and Structure
An In-depth Technical Guide to Propyl Octanoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propyl octanoate (B1194180) (also known as propyl caprylate) is an organic ester with the chemical formula C₁₁H₂₂O₂.[1] It is recognized for its characteristic fruity, coconut-like aroma and is found naturally in some fruits like apricots and as a metabolic byproduct of yeast fermentation in products like wine.[2] This volatile ester is utilized as a flavoring and fragrance agent in the food, beverage, and cosmetic industries.[3] Beyond its sensory applications, its chemical properties, particularly its solubility, make it a compound of interest for potential applications in pharmaceutical formulations and as a subject of study in microbial and materials science.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols related to propyl octanoate.
Chemical Structure
Propyl octanoate is the ester formed from the condensation of octanoic acid and propan-1-ol.[4][5] The structure consists of an eight-carbon acyl chain (the octanoyl group) linked to a three-carbon propyl group through an ester functional group (-COO-).
dot graph Propyl_Octanoate_Structure { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
// Atom nodes C1 [label="CH₃"]; C2 [label="CH₂"]; C3 [label="CH₂"]; C4 [label="CH₂"]; C5 [label="CH₂"]; C6 [label="CH₂"]; C7 [label="CH₂"]; C8 [label="C", shape=none, margin=0]; O1 [label="O", shape=none, margin=0]; O2 [label="O", shape=none, margin=0]; C9 [label="CH₂"]; C10 [label="CH₂"]; C11 [label="CH₃"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- O1 [label="="]; C8 -- O2; O2 -- C9; C9 -- C10; C10 -- C11; } Propyl Octanoate Chemical Structure
Physicochemical Properties
The following table summarizes the key physicochemical properties of propyl octanoate.
| Property | Value |
| Molecular Formula | C₁₁H₂₂O₂[1][6] |
| Molecular Weight | 186.29 g/mol [1][4] |
| IUPAC Name | propyl octanoate[1][4] |
| Synonyms | Propyl caprylate, n-propyl octanoate[1][4] |
| CAS Number | 624-13-5[1][4] |
| Melting Point | -46.2 °C[6][7] |
| Boiling Point | 225-226 °C[8] |
| Density | 0.861 to 0.867 g/cm³ at 25 °C[8] |
| Appearance | Colorless clear liquid[8] |
| Solubility in Water | 10.87 mg/L at 25 °C (estimated)[8] |
| SMILES | CCCCCCCC(=O)OCCC[1][4] |
| InChIKey | IDHBLVYDNJDWNO-UHFFFAOYSA-N[1][4] |
Experimental Protocols
Synthesis of Propyl Octanoate via Fischer Esterification
The most common laboratory synthesis of propyl octanoate is through the Fischer esterification of octanoic acid with propanol, using a strong acid catalyst such as sulfuric acid.
Materials:
-
Octanoic acid
-
Propanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine octanoic acid and an excess of propanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 1-2 hours.
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extraction: Add diethyl ether to dissolve the organic components and wash the mixture with water.
-
Neutralization: Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas.
-
Brine Wash: Wash the organic layer with saturated sodium chloride solution to remove any remaining water-soluble impurities.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.
-
Purification: The crude propyl octanoate can be further purified by distillation.
// Nodes start [label="Start: Combine Octanoic Acid,\nPropanol, and H₂SO₄"]; reflux [label="Heat to Reflux\n(1-2 hours)"]; workup [label="Cool and Transfer to\nSeparatory Funnel"]; extraction [label="Extract with Diethyl Ether\nand Wash with Water"]; neutralization [label="Neutralize with Saturated\nNaHCO₃ Solution"]; brine_wash [label="Wash with Saturated\nNaCl (Brine)"]; drying [label="Dry Organic Layer with\nAnhydrous Na₂SO₄"]; solvent_removal [label="Filter and Remove Solvent\n(Rotary Evaporation)"]; purification [label="Purify by Distillation"]; end_product [label="End Product:\nPure Propyl Octanoate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> reflux; reflux -> workup; workup -> extraction; extraction -> neutralization; neutralization -> brine_wash; brine_wash -> drying; drying -> solvent_removal; solvent_removal -> purification; purification -> end_product; } Fischer Esterification Workflow
Analysis of Propyl Octanoate by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like propyl octanoate.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection of a 1 µL sample.
-
Oven Temperature Program: An initial temperature of 50°C, held for 1 minute, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) source at 70 eV, scanning a mass range of m/z 40-400.
Sample Preparation:
-
Prepare a stock solution of propyl octanoate in a suitable solvent such as hexane (B92381) or dichloromethane.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
For unknown samples, dissolve a known weight of the sample in the solvent.
Procedure:
-
Inject the calibration standards into the GC-MS to establish a calibration curve.
-
Inject the prepared sample solution.
-
Identify the propyl octanoate peak in the chromatogram based on its retention time and mass spectrum. The mass spectrum should show characteristic fragment ions.
-
Quantify the amount of propyl octanoate in the sample by comparing its peak area to the calibration curve.
// Nodes sample_prep [label="Sample Preparation:\nDissolve in Solvent"]; calibration [label="Prepare Calibration\nStandards"]; gc_injection [label="Inject Sample into GC"]; separation [label="Separation on\nCapillary Column"]; ms_detection [label="Detection by Mass\nSpectrometer (EI, 70 eV)"]; data_analysis [label="Data Analysis:\nIdentify by Retention Time\nand Mass Spectrum"]; quantification [label="Quantify using\nCalibration Curve"]; result [label="Result: Concentration\nof Propyl Octanoate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges sample_prep -> gc_injection; calibration -> gc_injection; gc_injection -> separation; separation -> ms_detection; ms_detection -> data_analysis; data_analysis -> quantification; quantification -> result; } GC-MS Analysis Workflow
Chemical Reactions
Propyl octanoate undergoes typical reactions of an ester.
-
Hydrolysis: In the presence of an acid or a base, propyl octanoate can be hydrolyzed back to octanoic acid and propanol.
-
Transesterification: It can react with other alcohols in the presence of a catalyst to form a different ester and propanol.
-
Decomposition: At high temperatures, it can decompose into smaller molecules.
Applications
The primary applications of propyl octanoate stem from its pleasant aroma and flavor profile.
-
Food and Beverage Industry: Used as a flavoring agent to impart fruity and coconut-like notes.[3]
-
Fragrance Industry: Incorporated into perfumes, cosmetics, lotions, and hair care products for its scent.[3]
-
Pharmaceutical Research: Investigated for its potential use in drug formulations due to its solubility characteristics.
-
Biotechnology and Microbial Studies: Its role in the metabolic processes of microorganisms like yeast is a subject of research.[1] It has also been identified as a potential biomarker for the consumption of certain foods.[1]
Conclusion
Propyl octanoate is a well-characterized ester with a range of applications, primarily in the flavor and fragrance industries. Its synthesis is straightforward, and its analysis can be readily achieved using standard analytical techniques. For researchers and professionals in drug development, its properties as a solvent and its biological origins may present further opportunities for investigation and application. This guide provides the foundational technical information necessary for working with this versatile compound.
References
- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 2. Propyl octanoate | C11H22O2 | CID 69351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. cerritos.edu [cerritos.edu]
